PTH-arginine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 327.83 g/mol. This compound is primarily recognized for its applications in biochemical research, particularly in studies involving protein synthesis, enzyme activity, and metabolic pathways. Its significance extends to various fields, including chemistry, biology, and medicine, where it serves as a reagent and a subject of investigation in drug development and other scientific inquiries .
PTH-arginine hydrochloride is classified as a derivative of arginine, an essential amino acid. It is synthesized for research purposes and is not intended for direct human consumption. The compound is commercially available from several suppliers, including FUJIFILM Wako Pure Chemical Corporation and TCI Chemicals, which provide it in high-purity forms suitable for laboratory use .
The synthesis of PTH-arginine hydrochloride involves multiple steps that typically include the formation of the phenylthiohydantoin derivative of arginine followed by the addition of hydrochloric acid to yield the hydrochloride salt. The process can be outlined as follows:
This synthesis requires careful control of reaction conditions to ensure high yield and purity .
The molecular structure of PTH-arginine hydrochloride can be depicted as follows:
PTH-arginine hydrochloride participates in various chemical reactions relevant to its applications in biochemical research. Key reactions include:
These reactions are crucial for understanding the compound's role in biological systems and its potential therapeutic applications .
The mechanism of action of PTH-arginine hydrochloride primarily involves its interaction with the parathyroid hormone receptor type 1 (PTHR1). Upon binding to this G protein-coupled receptor, the following process occurs:
The temporal effects of this compound can vary based on dosage and environmental conditions, influencing its stability and biological efficacy .
These properties are essential for handling the compound safely in laboratory settings and ensuring accurate experimental results .
PTH-arginine hydrochloride has diverse applications across several scientific fields:
PTH-Arginine hydrochloride exerts its aggregation-suppressing effects through two primary biophysical mechanisms: specific residue interactions and hydrophobic surface modulation. The guanidinium group of PTH-Arginine hydrochloride forms preferential cation-π interactions with tryptophan side chains exposed in partially folded proteins. These interactions shield hydrophobic patches that would otherwise participate in intermolecular associations leading to aggregation [1]. Mass spectrometry studies confirm that PTH-Arginine hydrochloride forms supramolecular clusters in aqueous solutions through self-association of its aliphatic chains. These clusters present hydrophobic surfaces via aligned methylene groups (Cβ, Cγ, and Cδ) that competitively bind to exposed hydrophobic regions on unfolding proteins. This binding effectively masks aggregation-prone surfaces without destabilizing native protein structures, as demonstrated by fluorescence spectroscopy using 1-anilino-8-naphthalene sulfonic acid, which shows increased fluorescence intensity and blue-shifted emission maxima in PTH-Arginine hydrochloride solutions [10]. The temperature sensitivity of this hydrophobic environment (diminishing above 45°C) correlates with reduced efficacy at higher temperatures [10].
Table 1: Molecular Mechanisms of Aggregation Suppression by PTH-Arginine Hydrochloride
Mechanism | Experimental Evidence | Affected Protein Systems |
---|---|---|
Guanidinium-tryptophan interaction | Circular dichroism spectral changes; aggregation kinetics | Recombinant plasminogen activator, Lysozyme |
Hydrophobic cluster formation | Pyrene solubility assays; ANS fluorescence enhancement | Amyloid beta 1-42, Bovine serum albumin |
Competitive surface masking | Size exclusion chromatography hydrodynamic volume changes | Alzheimer's amyloid beta 1-42 peptide |
PTH-Arginine hydrochloride operates through distinct kinetic and equilibrium pathways to enhance protein solubility. Equilibrium studies reveal substantial increases in the solubility of native recombinant plasminogen activator, with solid-to-solute free transfer energies reduced by up to 14 kJ mol⁻¹ in the presence of PTH-Arginine hydrochloride [2] [7]. This represents a true thermodynamic stabilization of the soluble state rather than merely kinetic suppression of aggregation. For folded recombinant plasminogen activator, solubility enhancements follow a concentration-dependent equilibrium relationship, whereas unfolded counterparts exhibit kinetic solubility improvements without reaching classical equilibrium states [7]. Kinetic analyses demonstrate that PTH-Arginine hydrochloride extends the lag phase of aggregation by 300-400% for model proteins like UV-irradiated muscle glycogen phosphorylase b, effectively delaying nucleation without altering the maximal aggregation rate [5]. The amino acid simultaneously increases the solubility of native proteins while kinetically decelerating the initiation of aggregation for non-native species, as evidenced by refolding studies of hen egg white lysozyme where it improved renaturation yields from 23% to 87% without altering the protein's thermodynamic stability or unfolding transition midpoints [4].
Table 2: Solubility Enhancement of Proteins by PTH-Arginine Hydrochloride
Protein State | [PTH-Arginine hydrochloride] (M) | Solubility Enhancement | ΔG Transfer (kJ mol⁻¹) |
---|---|---|---|
Native recombinant plasminogen activator | 0.5 | 8.5-fold | -9.2 |
Native recombinant plasminogen activator | 1.0 | 12.3-fold | -14.0 |
Denatured lysozyme | 0.9 | Equilibrium not reached | N/A |
The inhibitory effect of PTH-Arginine hydrochloride on protein aggregation is primarily mediated through interference with nucleation processes rather than elongation phases. For denatured proteins, PTH-Arginine hydrochloride extends the lag phase duration by 70-80% and reduces the aggregation rate constant by 40-60% in a concentration-dependent manner [5]. This occurs through selective stabilization of early oligomeric species along the aggregation pathway, effectively raising the energy barrier for nucleation seed formation. The molecule's impact is highly dependent on solution conditions; at low ionic strength (0.15 M), it unexpectedly accelerates UV-irradiated muscle glycogen phosphorylase b aggregation, while at higher ionic strength (0.5 M), it suppresses aggregation by 65-70% [5]. This ionic strength-dependent behavior stems from the interplay between electrostatic screening and PTH-Arginine hydrochloride's specific interactions with nucleation-prone intermediates. For amyloidogenic systems like Alzheimer's amyloid beta 1-42, PTH-Arginine hydrochloride reduces β-sheet-rich fibril formation by 85-90% and promotes smaller, non-fibrillar oligomers, as quantified by atomic force microscopy and size exclusion chromatography [10]. The hydrodynamic volume changes observed in amyloid beta 1-42 confirm direct binding between the peptide and PTH-Arginine hydrochloride clusters, which redirects aggregation pathways toward non-pathological assemblies [10].
PTH-Arginine hydrochloride exhibits fundamentally different behavior compared to structurally similar denaturants like guanidine hydrochloride, despite both containing guanidinium groups. While 2M guanidine hydrochloride reduces the melting temperature of aminoacylase by 15-18°C through complete unfolding, PTH-Arginine hydrochloride at equivalent concentrations causes only moderate destabilization (3-5°C decrease) and preserves the molten globule state [3]. This distinction arises from PTH-Arginine hydrochloride's unique capacity to form molecular clusters that limit protein penetration into the solvent shell. In refolding experiments with recombinant plasminogen activator, 0.5M PTH-Arginine hydrochloride provides 80-85% aggregation suppression while maintaining native protein stability, whereas guanidine hydrochloride requires denaturing concentrations (>3M) to achieve similar suppression, which simultaneously destabilizes native structures [2] [7]. The table below quantitatively compares key parameters:
Table 3: Biophysical Comparison of PTH-Arginine Hydrochloride and Guanidine Hydrochloride
Parameter | PTH-Arginine hydrochloride (1M) | Guanidine Hydrochloride (1M) | Urea (1M) |
---|---|---|---|
Aggregation suppression efficiency | 75-85% | 20-30% | 15-25% |
ΔΔG unfolding (kJ mol⁻¹) | +0.3 to -1.5 | -8.5 to -12.0 | -4.0 to -6.5 |
Midpoint denaturation concentration | >3.0M | 1.5-2.0M | 3.5-4.5M |
Surface tension reduction | Minimal | Significant | Moderate |
Refolding yield enhancement | 2.5-3.5-fold | 1.2-1.5-fold | 1.3-1.8-fold |
The superior performance of PTH-Arginine hydrochloride in refolding processes stems from its selective interaction with aggregation-prone intermediates without significantly perturbing the folded state stability. Unlike guanidine hydrochloride, which denatures proteins through preferential binding to both folded and unfolded states, PTH-Arginine hydrochloride shows minimal preferential interaction with native structures while binding strongly to exposed hydrophobic residues in unfolded chains [4] [6]. This selective binding mechanism enables suppression of protein-protein interactions that lead to aggregation without disrupting intra-chain interactions necessary for proper folding. The molecule's unique dual nature—combining a hydrophobic aliphatic chain with a hydrophilic guanidinium group—allows simultaneous engagement with hydrophobic protein patches and water molecules, creating a micro-environment that discourages protein-protein associations while permitting protein-solvent interactions [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1